![molecular formula C14H8Cl2F3N3O2 B2523572 3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea CAS No. 2059493-95-5](/img/structure/B2523572.png)
3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a urea moiety attached to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to yield the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the pyridine ring or urea moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and trifluoromethyl positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes, particularly those requiring specific functional groups or reactivity patterns.
Mechanism of Action
The mechanism of action of 3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with chloro and trifluoromethyl substitutions, as well as urea derivatives with different aromatic groups. Examples include:
- 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide
- 1-(2-Chlorophenyl)-3-(trifluoromethyl)urea
Uniqueness
What sets 3-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-1-(2-chlorophenyl)urea apart is its specific combination of functional groups and their positions on the pyridine and urea moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-N-[(2-chlorophenyl)carbamoyl]-4-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N3O2/c15-8-3-1-2-4-9(8)21-13(24)22-12(23)11-10(16)7(5-6-20-11)14(17,18)19/h1-6H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDQGAQQIRSIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)C2=NC=CC(=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Phenylmethanesulfonyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2523489.png)
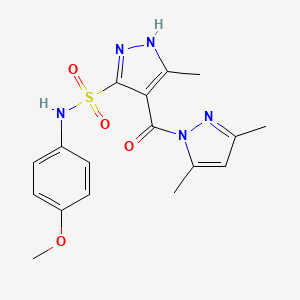
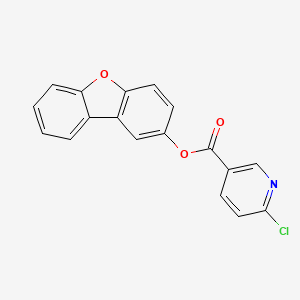
![Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523495.png)
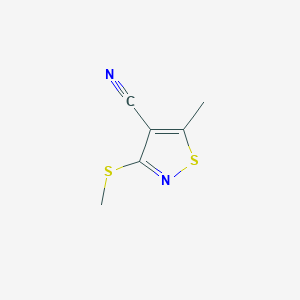
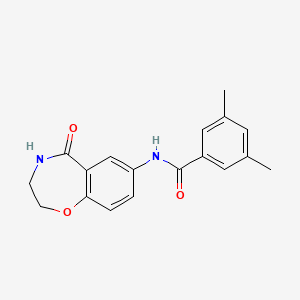
![4-bromo-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2523498.png)




![2,2-Dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]propanamide](/img/new.no-structure.jpg)
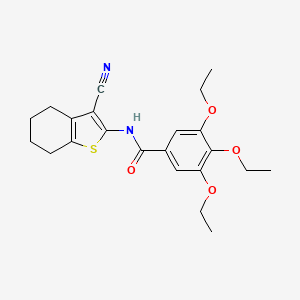
![N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid](/img/structure/B2523511.png)
